An In-depth Technical Guide to the Mechanism of Action of N-(2-aminoethyl)isoquinoline-5-sulfonamide
An In-depth Technical Guide to the Mechanism of Action of N-(2-aminoethyl)isoquinoline-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-aminoethyl)isoquinoline-5-sulfonamide, commonly known as HA-100, is a potent, cell-permeable small molecule inhibitor of several serine/threonine protein kinases. Its ability to competitively block the ATP-binding site of key kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), cGMP-dependent Protein Kinase (PKG), and Rho-associated coiled-coil containing protein kinase (ROCK), underpins its diverse pharmacological effects. This technical guide provides a comprehensive overview of the mechanism of action of HA-100, presenting quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Action: Competitive ATP Inhibition
N-(2-aminoethyl)isoquinoline-5-sulfonamide is a member of the isoquinoline sulfonamide class of compounds.[1] Its primary mechanism of action is the competitive inhibition of protein kinases at their highly conserved ATP-binding pocket.[1] By occupying this site, HA-100 prevents the binding of ATP, thereby blocking the transfer of the γ-phosphate group to the hydroxyl moieties of serine or threonine residues on substrate proteins. This action effectively halts the downstream signaling cascade initiated by the target kinase.
Kinase Inhibitory Profile
HA-100 exhibits a broad-spectrum inhibitory activity against several key serine/threonine kinases. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity, whereas the IC50 value is dependent on experimental conditions, notably the ATP concentration.
| Target Kinase | IC50 (µM) | Ki (µM) |
| cGMP-dependent Protein Kinase (PKG) | 4[2][3][4] | 0.87[5] |
| cAMP-dependent Protein Kinase (PKA) | 8[2][3][4][6] | 1.9[5] |
| Protein Kinase C (PKC) | 12[2][3][4][6] | 6.5[2], 18[5] |
| Myosin Light Chain Kinase (MLCK) | 240[2][3][4] | 61[2] |
| Rho-associated Kinase (ROCK) | Not explicitly quantified in the provided results, but recognized as an inhibitor.[1][2][3] | - |
Impact on Core Signaling Pathways
The multi-target nature of HA-100 allows it to modulate several critical cellular signaling pathways. A primary and well-characterized effect is the induction of smooth muscle relaxation and vasodilation.[7] This is achieved through the inhibition of both ROCK and MLCK, which are crucial for the phosphorylation of the myosin regulatory light chain (MLC), a key step in smooth muscle contraction.
Beyond vasodilation, HA-100 is utilized in stem cell research, where it has been shown to increase the efficiency of human fibroblast reprogramming and improve the survival and cloning efficiency of human pluripotent stem cells in culture.[6] This is likely due to its modulation of pathways governed by PKA and PKC.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity (IC50) of N-(2-aminoethyl)isoquinoline-5-sulfonamide against a target serine/threonine kinase using a radiometric assay, which is considered a gold standard for quantifying kinase activity.[8]
Materials
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Purified recombinant target kinase (e.g., PKA, PKC, ROCK)
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Specific peptide or protein substrate for the target kinase
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N-(2-aminoethyl)isoquinoline-5-sulfonamide (HA-100)
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Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
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Adenosine triphosphate (ATP), non-radiolabeled
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[γ-³²P]ATP
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10% Trichloroacetic acid (TCA) or Phosphocellulose paper
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Scintillation counter and scintillation fluid
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96-well microtiter plates
Experimental Workflow
Detailed Procedure
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Inhibitor Preparation: Prepare a stock solution of HA-100 in DMSO. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM).
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Reaction Setup: In a 96-well plate, add the kinase assay buffer, the diluted target kinase, the specific substrate, and the various concentrations of HA-100. Include control wells with DMSO only (for 100% activity) and wells without the kinase (for background).
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Reaction Initiation: Start the kinase reaction by adding the ATP mixture, which contains a final concentration of ATP at or near the Km for the specific kinase and a tracer amount of [γ-³²P]ATP.
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Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
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Reaction Termination and Separation: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
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Washing: Wash the phosphocellulose papers extensively with an appropriate buffer (e.g., 0.75% phosphoric acid) to remove all unbound [γ-³²P]ATP.
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Detection: Place the dried phosphocellulose papers into scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
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Data Analysis:
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Subtract the background counts (no enzyme control) from all other readings.
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Calculate the percentage of kinase inhibition for each HA-100 concentration relative to the DMSO control (0% inhibition).
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Plot the percentage of inhibition against the logarithm of the HA-100 concentration.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
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Determination of Ki
To determine the inhibitor constant (Ki) for a competitive inhibitor like HA-100, a series of kinetic experiments must be performed. This involves measuring the initial reaction rates at various substrate (ATP) concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using methods such as a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition. Alternatively, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the Km of the substrate (ATP) is known:
Ki = IC50 / (1 + [S]/Km)
Where:
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[S] is the concentration of the substrate (ATP) used in the IC50 determination.
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Km is the Michaelis-Menten constant for the substrate (ATP).
Conclusion
N-(2-aminoethyl)isoquinoline-5-sulfonamide (HA-100) is a valuable research tool for studying cellular signaling pathways regulated by serine/threonine kinases. Its mechanism as a competitive inhibitor of the ATP-binding site of PKA, PKC, PKG, and ROCK, among others, provides a means to dissect complex biological processes. The quantitative data and experimental protocols outlined in this guide offer a framework for the effective utilization and further investigation of this versatile kinase inhibitor in a research and drug development setting.
References
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 2. Non-Radioactive In vitro Kinase Assay - Molecular Biology [protocol-online.org]
- 3. assayquant.com [assayquant.com]
- 4. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. researchgate.net [researchgate.net]
